N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring attached to a carboxamide group, with a phenyl ring substituted with cyano and diethoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-4,5-diethoxybenzaldehyde with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carboxamide group to an amine.
Substitution: The diethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The diethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The cyclohexanecarboxamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)cyclohexanecarboxamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide
- N-(2-cyano-4,5-diethoxyphenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h10-11,13H,3-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRUXJVQOYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.